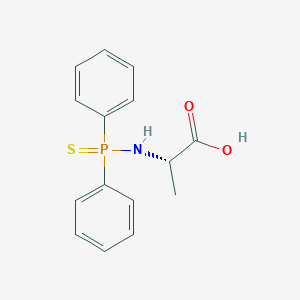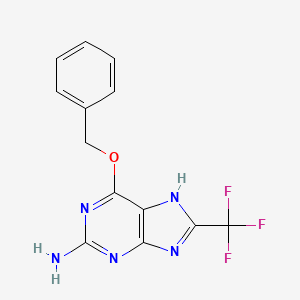
1H-Purin-2-amine, 6-(phenylmethoxy)-8-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzyloxy)-8-(trifluoromethyl)-1H-purin-2-amine is a synthetic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The presence of the trifluoromethyl group and the benzyloxy group in this compound imparts unique chemical properties, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzyloxy)-8-(trifluoromethyl)-1H-purin-2-amine typically involves multiple steps, starting from readily available precursors. One common approach includes:
Formation of the Purine Core: The purine core can be synthesized through a series of cyclization reactions involving formamide derivatives and other nitrogen-containing compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution or radical addition.
Benzyloxy Group Addition: The benzyloxy group is typically introduced through an etherification reaction using benzyl alcohol and a suitable base, such as sodium hydride, in the presence of a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-(Benzyloxy)-8-(trifluoromethyl)-1H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the purine core or the benzyloxy group, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate or amines in the presence of a catalyst like palladium on carbon.
Major Products
Oxidation: Oxidized purine derivatives.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-(Benzyloxy)-8-(trifluoromethyl)-1H-purin-2-amine has several applications in scientific research:
Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Mecanismo De Acción
The mechanism of action of 6-(benzyloxy)-8-(trifluoromethyl)-1H-purin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The benzyloxy group can further modulate the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
6-(Benzyloxy)-1H-purin-2-amine: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
8-(Trifluoromethyl)-1H-purin-2-amine: Lacks the benzyloxy group, affecting its reactivity and interactions with biological targets.
Uniqueness
6-(Benzyloxy)-8-(trifluoromethyl)-1H-purin-2-amine is unique due to the presence of both the trifluoromethyl and benzyloxy groups, which confer distinct chemical and biological properties. This combination allows for enhanced stability, reactivity, and potential therapeutic effects compared to similar compounds .
Propiedades
Número CAS |
160948-29-8 |
|---|---|
Fórmula molecular |
C13H10F3N5O |
Peso molecular |
309.25 g/mol |
Nombre IUPAC |
6-phenylmethoxy-8-(trifluoromethyl)-7H-purin-2-amine |
InChI |
InChI=1S/C13H10F3N5O/c14-13(15,16)11-18-8-9(19-11)20-12(17)21-10(8)22-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,17,18,19,20,21) |
Clave InChI |
VZFRKMCCNQVAJK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=NC(=NC3=C2NC(=N3)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


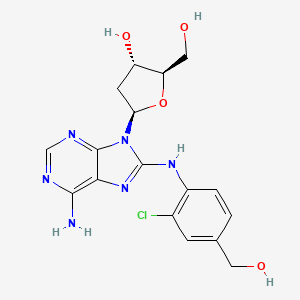

![Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI)](/img/structure/B12901562.png)
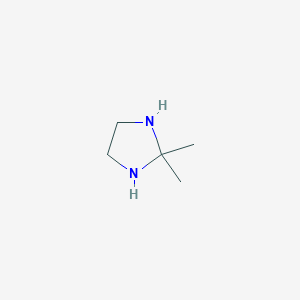
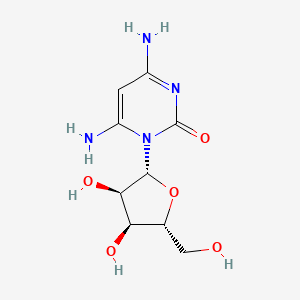
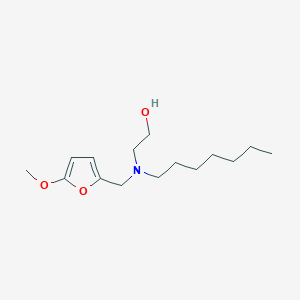
![5,11-Diethyl-6,12-dimethyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B12901596.png)
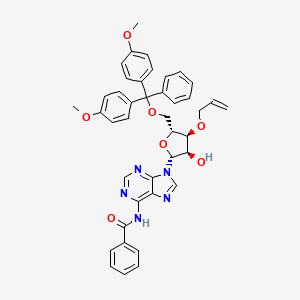
![2-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]ethan-1-ol](/img/structure/B12901603.png)
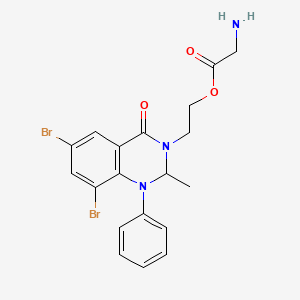
![Furan, 2,2'-[(3,4-dimethoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12901616.png)

